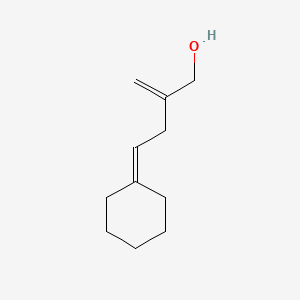
4-Cyclohexylidene-2-methylidenebutan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexylidene-2-methylidenebutan-1-OL is an organic compound with the molecular formula C11H18O It is a primary alcohol with a unique structure that includes a cyclohexylidene group and a methylidene group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylidene-2-methylidenebutan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with an appropriate aldehyde or ketone in the presence of a base to form the cyclohexylidene intermediate. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the methylidene group, followed by reduction to yield the final alcohol product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the cyclohexylidene intermediate, its reaction with a methylidene precursor, and subsequent purification of the final product. Optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexylidene-2-methylidenebutan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclohexylidene-2-methylidenebutanoic acid or cyclohexylidene-2-methylidenebutanone.
Reduction: Various alcohol derivatives depending on the specific reducing agent and conditions.
Substitution: Halogenated derivatives or other functionalized compounds.
Scientific Research Applications
4-Cyclohexylidene-2-methylidenebutan-1-OL has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclohexylidene-2-methylidenebutan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s primary alcohol group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. Additionally, the cyclohexylidene and methylidene groups may contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexylidene-2-methylidenebutan-1-AL: An aldehyde derivative with similar structural features.
4-Cyclohexylidene-2-methylidenebutan-1-ONE: A ketone derivative with comparable reactivity.
4-Cyclohexylidene-2-methylidenebutan-1-CARBOXYLIC ACID: A carboxylic acid derivative with distinct chemical properties.
Uniqueness
4-Cyclohexylidene-2-methylidenebutan-1-OL is unique due to its combination of a cyclohexylidene group, a methylidene group, and a primary alcohol
Properties
CAS No. |
89375-98-4 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
4-cyclohexylidene-2-methylidenebutan-1-ol |
InChI |
InChI=1S/C11H18O/c1-10(9-12)7-8-11-5-3-2-4-6-11/h8,12H,1-7,9H2 |
InChI Key |
FIHHERYODAJEDN-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC=C1CCCCC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


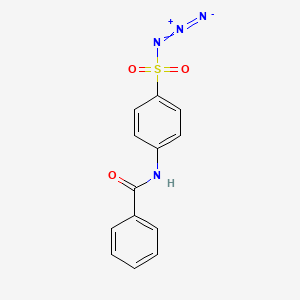


![S-[(Methanesulfonyl)methyl] ethanethioate](/img/structure/B14385363.png)
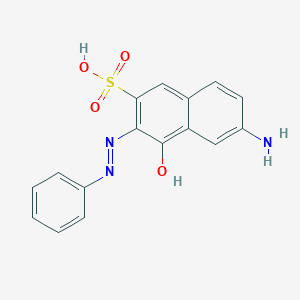
![7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one](/img/structure/B14385370.png)
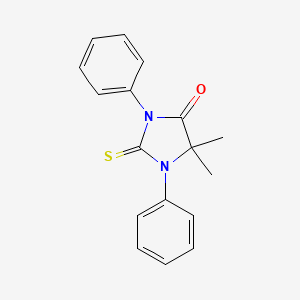

![Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate](/img/structure/B14385392.png)
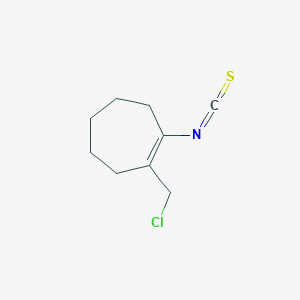
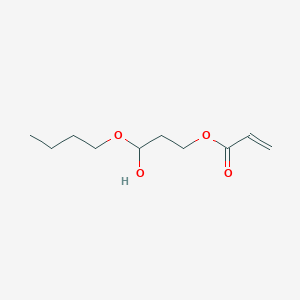
silane](/img/structure/B14385406.png)
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B14385411.png)
![5-[(But-3-en-2-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14385413.png)
